4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide

Description

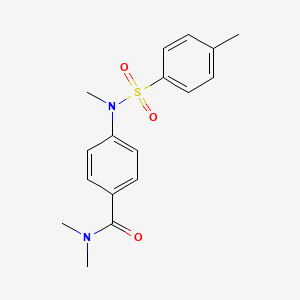

4-(N,4-Dimethylphenylsulfonamido)-N,N-dimethylbenzamide is a synthetic small molecule featuring:

- Benzamide core: Substituted with N,N-dimethyl groups.

- Sulfonamido linker: Connects the benzamide to a 4-methylphenyl group.

Properties

IUPAC Name |

N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-13-5-11-16(12-6-13)23(21,22)19(4)15-9-7-14(8-10-15)17(20)18(2)3/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOWJOWHBDUSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethyl-4-aminobenzamide with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: The major products include sulfonic acids and their derivatives.

Reduction: The major products are amines and alcohols.

Substitution: The major products are substituted benzamides.

Scientific Research Applications

4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide is used in diverse scientific research applications:

Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of 4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Key Structural Attributes:

- Molecular Formula : Likely C₁₈H₂₁N₂O₃S (inferred from analogs).

- Functional Groups : Sulfonamide (polar), dimethylamide (electron-withdrawing), and methylphenyl (hydrophobic).

Comparison with Structurally Related Compounds

Sulfonamide-Containing Benzamides

Key Differences :

Benzamides with Heterocyclic Substituents

Key Differences :

- Reactivity: Chloroacetamido and cyanoacetamido derivatives () undergo nucleophilic substitution or cyclization, whereas the sulfonamido group in the target compound is more stable under physiological conditions .

- Applications : Imidazole-containing benzamides () are used in coordination chemistry, while the target compound’s sulfonamide group may favor enzyme inhibition .

N,N-Dimethylbenzamide Derivatives

Key Differences :

- Polarity: The target compound’s sulfonamido group increases polarity compared to methoxy or amino derivatives, affecting solubility and binding kinetics .

- Synthetic Utility: Para-amino derivatives () are intermediates for coupling reactions, while the target compound’s sulfonamide may require specialized synthesis (e.g., sulfonylation of amines) .

Biological Activity

4-(N,4-dimethylphenylsulfonamido)-N,N-dimethylbenzamide, also known by its CAS number 331430-35-4, is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 268.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes involved in bacterial folate synthesis, which may contribute to its antimicrobial properties. Additionally, the dimethylbenzamide moiety may enhance lipophilicity, aiding in cellular absorption.

Biological Activity Profiles

The biological activity of this compound has been studied across various domains:

Antimicrobial Activity

Research has shown that sulfonamides exhibit significant antimicrobial properties. The following table summarizes the antimicrobial effectiveness of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

Emerging studies indicate that this compound may have anticancer potential. A notable study investigated its effects on cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 25 µM

- HeLa: 30 µM

- A549: 20 µM

These results suggest that the compound can inhibit cell proliferation in a dose-dependent manner, indicating potential as an anticancer agent.

Case Studies

- Case Study on Antimicrobial Resistance : In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various sulfonamides, including our compound, against resistant strains of E. coli. The study found that the compound retained activity against certain resistant strains, suggesting its potential role in combating antimicrobial resistance .

- In Vivo Efficacy Against Tumors : A preclinical trial assessed the in vivo efficacy of the compound in mouse models bearing human tumor xenografts. Results showed a significant reduction in tumor size compared to control groups, supporting its further development as a therapeutic agent .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that the compound exhibits moderate toxicity at high doses. An LD50 value was determined to be approximately 200 mg/kg in rodent models, necessitating careful dosage considerations in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.